molecular formula C13H17NO4 B15173634 (Oxiran-2-yl)methyl (4-propoxyphenyl)carbamate CAS No. 919289-26-2

(Oxiran-2-yl)methyl (4-propoxyphenyl)carbamate

Katalognummer: B15173634
CAS-Nummer: 919289-26-2
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: FBFMTVJZCKMXLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Oxiran-2-yl)methyl (4-propoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-yl)methyl (4-propoxyphenyl)carbamate typically involves the reaction of oxiran-2-ylmethanol with 4-propoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

(Oxiran-2-yl)methyl (4-propoxyphenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(Oxiran-2-yl)methyl (4-propoxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Wirkmechanismus

The mechanism of action of (Oxiran-2-yl)methyl (4-propoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect metabolic and signaling pathways in cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxiranecarbonitriles: These compounds share the oxirane ring but have a cyano group instead of the carbamate group.

    Methoxyphenols: These compounds have a similar aromatic structure but differ in their functional groups.

Uniqueness

(Oxiran-2-yl)methyl (4-propoxyphenyl)carbamate is unique due to its combination of the oxirane ring and the carbamate group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

919289-26-2

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

oxiran-2-ylmethyl N-(4-propoxyphenyl)carbamate

InChI

InChI=1S/C13H17NO4/c1-2-7-16-11-5-3-10(4-6-11)14-13(15)18-9-12-8-17-12/h3-6,12H,2,7-9H2,1H3,(H,14,15)

InChI-Schlüssel

FBFMTVJZCKMXLP-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)NC(=O)OCC2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.